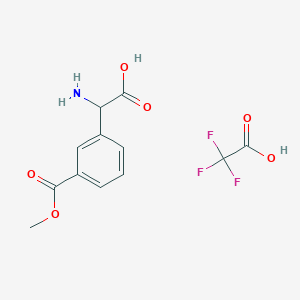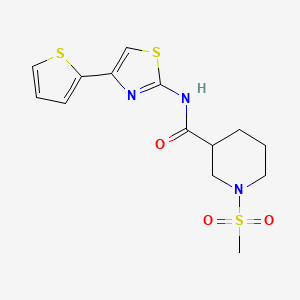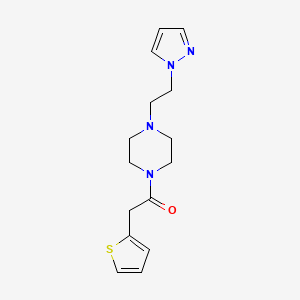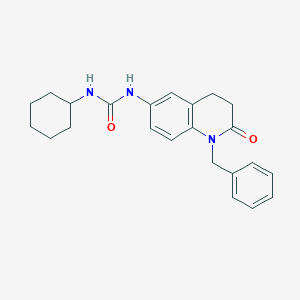![molecular formula C25H27ClN4O3 B2994354 {6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326854-91-4](/img/structure/B2994354.png)
{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyridazinone derivative containing the (4-methoxyphenyl)piperazine moiety . It has been studied as an acetylcholinesterase inhibitor, which is an important drug target to increase acetylcholine levels .
Synthesis Analysis
The compound was synthesized as a result of a six-step reaction starting from the aromatic heterocyclic dichloro structure . The nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine was used to reach the main substrate .Molecular Structure Analysis
The molecular structure of this compound was elucidated using various techniques. The 1H spectrum in DMSO-d6 shows characteristic signals for the protons of piperazine at 2.96 and 3.16 ppm, respectively, protons of the methoxy group as a singlet at 3.75 ppm, the signal of the CH2 group at 5.23 as a singlet, and aromatic protons in the range 6.92–7.67 .Chemical Reactions Analysis
The compound was found to be a potent acetylcholinesterase inhibitor . The compound with the best AChE activity was compound 6b (Ki = 3.73 ± 0.9 nM) with the p-methylphenyl group it carried and showed competitive inhibition .科学的研究の応用
Synthesis and Biological Activity
Researchers have focused on the synthesis of novel quinolone and quinoline derivatives, exploring their potential as therapeutic agents. For instance, a study describes the synthesis of novel quinolone and quinoline-2-carboxylic acid amides as potent 5HT1B antagonists, indicating their significance in targeting serotonin receptors (Carey L Horchler et al., 2007). Another research effort synthesizes a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, showcasing the compound's utility in neurodegenerative disease research (Min Wang et al., 2017).
Anti-corrosion and Material Science Applications
The anti-corrosion properties of quinoline derivatives have also been studied, revealing their potential in protecting metals in acidic environments. A study on the anti-corrosion performance of 8-hydroxyquinoline derivatives for mild steel in an acidic medium highlights the significance of these compounds in industrial applications (Dhaybia Douche et al., 2020). Similarly, the corrosion inhibitory action of 7-alkyl-8-Hydroxyquinolines on C35E steel in HCl electrolyte has been explored, further demonstrating the utility of these derivatives in material science (M. El faydy et al., 2020).
Antitumor Agents
The exploration of quinoline derivatives as antitumor agents has yielded promising results. For example, the design and synthesis of quinazoline derivatives containing piperazine moieties as antitumor agents have shown potent antiproliferative activities against various cancer cell lines (Wen Li et al., 2020). This highlights the potential of these compounds in the development of new cancer therapies.
作用機序
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an important enzyme involved in the hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in cholinergic transmission . Inhibition of AChE can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its levels. The compound with the best AChE activity was found to show competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels. This affects the cholinergic transmission pathway, which is crucial for cognitive functions . Increased acetylcholine levels can help improve cognitive functions, especially in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Pharmacokinetics
The compound was shown to be a potent and very isoform-selective inhibitor of akr1c3 . The IC50 value was approximately 100nM, indicating a strong binding affinity .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE . This can lead to improved cognitive functions, especially in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
特性
IUPAC Name |
[6-chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O3/c1-32-20-5-3-19(4-6-20)28-8-10-29(11-9-28)24-21-16-18(26)2-7-23(21)27-17-22(24)25(31)30-12-14-33-15-13-30/h2-7,16-17H,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHIFWHVWVNYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B2994272.png)

![N-(1-cyanocycloheptyl)-2-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)amino]acetamide](/img/structure/B2994277.png)
![N-(2-chlorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2994278.png)
![2-[6-(3-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2994281.png)
![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/no-structure.png)

![N-[cyano(thiophen-3-yl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide](/img/structure/B2994284.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylbenzyl)-1,3-oxazol-5-amine](/img/structure/B2994286.png)

![2-((4-fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2994289.png)


